molecular formula C18H16ClN5O2 B2949631 1-(3-chlorophenyl)-N-(4-acetamidophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 878734-96-4

1-(3-chlorophenyl)-N-(4-acetamidophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2949631
CAS No.: 878734-96-4
M. Wt: 369.81
InChI Key: CVVDQIBCRSCSCD-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-N-(4-acetamidophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic triazole-based compound featuring a 1,2,3-triazole core substituted with a 3-chlorophenyl group at the N1 position, a methyl group at C5, and a carboxamide linkage to a 4-acetamidophenyl moiety. This structure combines electron-withdrawing (chlorine) and electron-donating (methyl, acetamido) groups, which influence its physicochemical properties and biological interactions.

The compound’s synthesis likely follows a multi-step route involving:

Formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Amide coupling using reagents like EDCI/HOBt to attach the 4-acetamidophenyl group .
Structural confirmation is achieved through NMR, MS, and elemental analysis, consistent with methods for analogous triazole carboxamides .

Properties

IUPAC Name

N-(4-acetamidophenyl)-1-(3-chlorophenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN5O2/c1-11-17(22-23-24(11)16-5-3-4-13(19)10-16)18(26)21-15-8-6-14(7-9-15)20-12(2)25/h3-10H,1-2H3,(H,20,25)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVDQIBCRSCSCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)Cl)C(=O)NC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-N-(4-acetamidophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

    Introduction of the Chlorophenyl Group: The 3-chlorophenyl group can be introduced through a nucleophilic substitution reaction using a suitable chlorinated aromatic compound.

    Acetylation of the Amino Group: The amino group on the phenyl ring can be acetylated using acetic anhydride in the presence of a base such as pyridine.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the triazole derivative with an appropriate carboxylic acid derivative.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(3-chlorophenyl)-N-(4-acetamidophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

1-(3-chlorophenyl)-N-(4-acetamidophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-(4-acetamidophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis through the activation of specific signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and properties are modulated by substituents on the triazole core and aromatic rings. Key analogues include:

Compound Name Substituents (R1, R2, R3) Molecular Weight Yield (%) Biological Activity/Notes Reference
1-(3-Chlorophenyl)-N-(4-acetamidophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide R1 = 3-Cl-Ph, R2 = CH3, R3 = 4-NHAc-Ph 387.83 g/mol N/A Potential kinase inhibitor
N-(4-Acetamidophenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide R1 = 3,4-diMe-Ph, R2 = CH3, R3 = 4-NHAc-Ph 363.42 g/mol N/A Improved solubility due to methyl groups
1-(4-Chlorophenyl)-N-(2-aminoethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide R1 = 4-Cl-Ph, R2 = CH3, R3 = NH2CH2CH2- 319.78 g/mol 88% Enhanced cellular uptake (amine group)
1-(3-Chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid 1,2,4-triazole core, R1 = 3-Cl-Ph 227.64 g/mol N/A CDK2/cyclin A inhibitor (IC50 ~ µM)

Key Observations :

  • Chlorophenyl vs.
  • Triazole Isomerism : The 1,2,3-triazole core (target compound) offers distinct hydrogen-bonding capabilities versus 1,2,4-triazole derivatives, which may alter kinase inhibition profiles .
  • Carboxamide Linkers: The 4-acetamidophenyl group provides hydrogen-bonding sites, whereas alkylamine substituents (e.g., 2-aminoethyl) enhance solubility but reduce metabolic stability .
Physicochemical Properties
  • Solubility : The 4-acetamidophenyl group improves aqueous solubility over purely hydrophobic substituents (e.g., 4-bromophenyl in ) .
  • Thermal Stability : Melting points for triazole carboxamides range from 123–183°C (), suggesting the target compound’s stability aligns with this range .

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